

V-9302 hydrochloride for inducing metabolic stress in cancer research

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Compound of Interest

Compound Name: V-9302 hydrochloride

Cat. No.: B10819798

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V-9302 Hydrochloride: Inducing Metabolic Stress in Cancer Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

V-9302 hydrochloride is a potent small-molecule antagonist of the amino acid transporter ASCT2 (SLC1A5), a primary transporter of glutamine in many cancer cells.[1][2] By competitively inhibiting glutamine uptake, V-9302 induces significant metabolic stress, leading to attenuated cancer cell growth, increased cell death, and heightened oxidative stress.[1][3] These characteristics make V-9302 a valuable tool for investigating the role of glutamine metabolism in cancer and for preclinical evaluation of metabolic inhibitors as therapeutic agents. This document provides detailed application notes and experimental protocols for the use of **V-9302 hydrochloride** in cancer research.

Introduction

Cancer cells exhibit a reprogrammed metabolism characterized by an increased dependence on nutrients like glutamine to support rapid proliferation and survival.[2] Glutamine serves as a crucial substrate for biosynthesis, a key element in cell signaling, and a precursor for the major cellular antioxidant, glutathione (GSH).[1][2] The elevated expression of the glutamine

transporter ASCT2 is a common feature in various cancers, including those of the lung, breast, and colon, and is often associated with poor prognosis.[1] Pharmacological inhibition of ASCT2 with V-9302 presents a targeted approach to disrupt cancer cell metabolism, making it a subject of extensive preclinical research.[1] While primarily recognized as an ASCT2 inhibitor, some studies suggest that V-9302 may also affect other amino acid transporters, such as SNAT2 and LAT1, which could contribute to its overall anti-tumor activity by further disrupting amino acid homeostasis.[4][5]

Mechanism of Action

V-9302 hydrochloride acts as a competitive antagonist of transmembrane glutamine flux.[3] By binding to the ASCT2 transporter, it blocks the uptake of glutamine into cancer cells.[1] This disruption of glutamine import initiates a cascade of downstream cellular events:

- **Inhibition of Cell Growth and Proliferation:** Depriving cancer cells of a vital nutrient attenuates their ability to grow and divide.[2]
- **Induction of Cell Death:** The metabolic stress resulting from glutamine starvation can lead to apoptosis.[2]
- **Increased Oxidative Stress:** Glutamine is a precursor for the synthesis of glutathione (GSH), a key antioxidant. By blocking glutamine uptake, V-9302 depletes intracellular GSH levels, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress. [2]
- **Modulation of Signaling Pathways:** V-9302 treatment has been shown to downregulate the mTOR signaling pathway, a central regulator of cell growth that is sensitive to amino acid availability. This is often observed through the decreased phosphorylation of downstream effectors like S6.[2][4]
- **Induction of Autophagy:** As a survival response to nutrient deprivation, V-9302 can induce autophagy.[2]

Data Presentation

In Vitro Efficacy of V-9302 Hydrochloride

Parameter	Cell Line	Value	Reference
IC50 (Glutamine Uptake)	HEK-293	9.6 μ M	[1][3]
C6 (rat)	9 μ M	[6]	
EC50 (Cell Viability)	Colorectal Cancer Cell Lines	~9-15 μ M	[4]
Effective Concentration	HCC1806	25 μ M (for autophagy studies)	[6]

In Vivo Efficacy of V-9302 Hydrochloride

Animal Model	Cancer Type	Dosage	Treatment Duration	Outcome	Reference
Athymic Nude Mice	HCT-116 & HT29 Xenografts	75 mg/kg/day (i.p.)	21 days	Prevented tumor growth	[1][3]
BALB/c Nude Mice	SNU398 & MHCC97H Xenografts	30 mg/kg (i.p.) with CB-839	15-20 days	Strong growth inhibition	[3][7]
Mouse Model	Not Specified	50 mg/kg/day (i.p.)	5 days	Markedly reduced tumor growth	[3]

Experimental Protocols

In Vitro Cell Viability Assay

This protocol assesses the effect of V-9302 on the viability of cancer cell lines.

Materials:

- Cancer cell line of interest
- 96-well white, opaque-walled microplates

- Culture medium
- **V-9302 hydrochloride**
- Vehicle control (e.g., DMSO)
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

Procedure:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.[\[4\]](#)
- Incubate for 24 hours at 37°C and 5% CO₂.[\[4\]](#)
- Compound Treatment: Prepare serial dilutions of V-9302 in culture medium.
- Add the desired concentrations of V-9302 or vehicle control to the respective wells.[\[4\]](#)
- Incubate for the desired treatment period (e.g., 48-72 hours).
- Viability Assessment: Allow the plate to equilibrate to room temperature.
- Add the cell viability reagent according to the manufacturer's instructions.
- Measure luminescence using a plate reader to determine the relative number of viable cells.

Glutamine Uptake Assay

This protocol measures the inhibition of glutamine uptake by V-9302.

Materials:

- Cancer cell line of interest
- 24-well plates

- Culture medium
- **V-9302 hydrochloride**
- [3H]-Glutamine
- Scintillation counter

Procedure:

- Cell Seeding: Seed cells in 24-well plates and grow to confluency.
- Compound Treatment: Treat cells with varying concentrations of V-9302 or vehicle control for a specified time (e.g., 15 minutes).[6]
- Glutamine Uptake: Add [3H]-Glutamine to each well and incubate for a short period (e.g., 15 minutes).
- Washing: Rapidly wash the cells with ice-cold PBS to remove extracellular [3H]-Glutamine.
- Lysis: Lyse the cells with a suitable lysis buffer.
- Measurement: Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of [3H]-Glutamine uptake.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of V-9302 on key signaling proteins.

Materials:

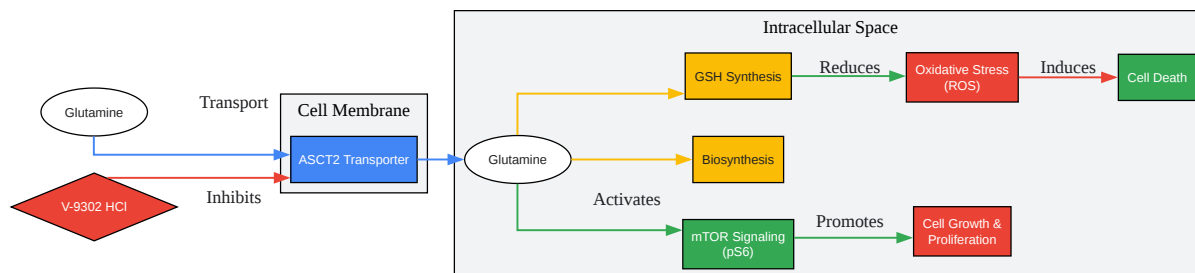
- Cancer cell line of interest
- 6-well plates
- Culture medium
- **V-9302 hydrochloride**

- Lysis buffer with protease and phosphatase inhibitors
- Primary antibodies (e.g., for pS6, S6, pERK, ERK, ASCT2)[6]
- Secondary antibodies
- Chemiluminescence reagent
- Imaging system

Procedure:

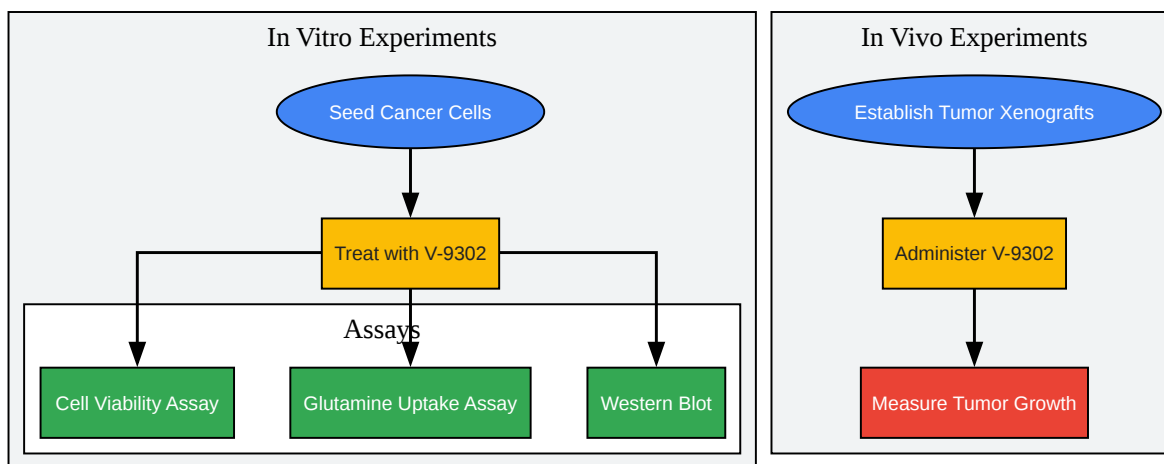
- Cell Treatment: Seed cells in 6-well plates and treat with V-9302 at the desired concentration and duration.
- Cell Lysis: Lyse the cells and quantify the protein concentration.
- SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.
- Antibody Incubation: Block the membrane and incubate with primary antibodies overnight.
- Wash the membrane and incubate with the appropriate secondary antibodies.
- Detection: Add chemiluminescence reagent and visualize the protein bands using an imaging system.

Visualizations



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Caption: V-9302 inhibits glutamine uptake via ASCT2, impacting downstream metabolic and signaling pathways.



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Caption: General experimental workflow for evaluating V-9302 in cancer research.

Conclusion

V-9302 hydrochloride is a valuable research tool for inducing metabolic stress in cancer cells through the inhibition of glutamine transport. Its ability to disrupt key metabolic and signaling pathways provides a powerful means to study the reliance of cancer cells on glutamine and to explore the therapeutic potential of targeting cancer metabolism. The protocols and data presented here offer a comprehensive guide for researchers utilizing V-9302 in their cancer research endeavors.

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